molecular formula C16H13N3O2 B15167278 N-Benzyl-8-nitroquinolin-2-amine CAS No. 879343-61-0

N-Benzyl-8-nitroquinolin-2-amine

Cat. No.: B15167278
CAS No.: 879343-61-0
M. Wt: 279.29 g/mol
InChI Key: KLAOCKREZHHZEO-UHFFFAOYSA-N
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Description

N-Benzyl-8-nitroquinolin-2-amine is a chemical research reagent designed for investigative applications in medicinal chemistry and drug discovery. It is built around the 8-nitroquinoline scaffold, a pharmacophore of significant interest in the development of novel therapeutic agents for neglected tropical diseases and oncology. Compounds based on the 8-nitroquinoline core, such as 8-nitroquinolin-2(1H)-ones, have demonstrated potent activity against kinetoplastid parasites like Leishmania infantum and Trypanosoma brucei brucei , which are responsible for deadly visceral leishmaniasis and Human African Trypanosomiasis (sleeping sickness), respectively . The antileishmanial activity of this class is dependent on the nitro group, which serves as a substrate for parasite-specific nitroreductase (NTR) enzymes . This bioactivation leads to the generation of cytotoxic metabolites, offering a potential mechanism for selective targeting of the parasites. Furthermore, 8-nitroquinoline hybrids have shown promising antitumor properties. Research indicates that such analogues can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their value as tools for probing new cancer therapies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

879343-61-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-benzyl-8-nitroquinolin-2-amine

InChI

InChI=1S/C16H13N3O2/c20-19(21)14-8-4-7-13-9-10-15(18-16(13)14)17-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18)

InChI Key

KLAOCKREZHHZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2

Origin of Product

United States

Synthesis and Chemical Properties

Synthesis of N-Benzyl-8-nitroquinolin-2-amine

A common synthetic route to N-substituted 2-aminoquinolines involves the nucleophilic substitution of a leaving group at the 2-position of the quinoline (B57606) ring. A plausible synthesis for this compound would start from 2-chloro-8-nitroquinoline (B1580705). This precursor can be synthesized from 8-nitroquinoline (B147351). The 2-chloro-8-nitroquinoline can then undergo a nucleophilic aromatic substitution reaction with benzylamine (B48309). In this reaction, the lone pair of the nitrogen atom in benzylamine attacks the electron-deficient carbon at the 2-position of the quinoline ring, displacing the chloride ion and forming the desired this compound.

A generalized reaction scheme is as follows: Step 1: Chlorination of 8-nitroquinolin-2-one to yield 2-chloro-8-nitroquinoline. Step 2: Nucleophilic substitution of 2-chloro-8-nitroquinoline with benzylamine to yield this compound.

This method is analogous to the synthesis of other N-substituted aminoquinolines.

Chemical Properties

The chemical properties of this compound are dictated by its constituent functional groups. The quinoline nitrogen imparts basic properties to the molecule, allowing for the formation of salts with acids. The secondary amine is also basic and can participate in various reactions, such as acylation and alkylation.

The nitro group at the 8-position is strongly electron-withdrawing, which deactivates the carbocyclic ring towards electrophilic substitution. However, this group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation would yield N²-benzylquinoline-2,8-diamine, a compound with two basic centers and potential as a ligand in coordination chemistry.

Structural Characterization and Crystallographic Analysis of N Benzyl 8 Nitroquinolin 2 Amine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. For N-Benzyl-8-nitroquinolin-2-amine, this method has been employed to determine its crystal structure with high precision.

The crystal structure of this compound (C₁₆H₁₃N₃O₂) was determined to be in the monoclinic crystal system with the space group Pc. rsc.org The asymmetric unit of this compound contains one molecule of this compound.

Crystal Data for this compound rsc.org

ParameterValue
Chemical Formula C₁₆H₁₃N₃O₂
Formula Weight 279.29 g/mol
Crystal System Monoclinic
Space Group Pc
a (Å) 7.439 (1)
b (Å) 11.215 (1)
c (Å) 16.541 (1)
β (°) 93.96 (1)
V (ų) 1376.7 (2)
Z 4
Calculated Density (Mg m⁻³) 1.348
Radiation Type Cu Kα
Wavelength (Å) 1.54180
Temperature (K) 299

The crystallographic data for this compound was collected using a Nonius CAD-4 diffractometer. rsc.org The structure was solved using direct methods with the SHELXS97 program and refined on F² using the SHELXL97 program. rsc.org This full-matrix least-squares refinement technique minimizes the differences between the observed and calculated structure factors.

Hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms. This is a common practice in crystallographic refinement when the positions of hydrogen atoms cannot be precisely determined from the electron density map.

Refinement Details for this compound rsc.org

ParameterValue
Refinement on
R[F² > 2σ(F²)] 0.046
wR(F²) 0.119
Goodness-of-fit (S) 1.08
Reflections collected 2913
Independent reflections 2497
Parameters 379
Restraints 2

A detailed analysis of the geometric parameters, including bond lengths, bond angles, and torsion angles, provides insight into the electronic and steric properties of the molecule. The bond lengths within the quinoline (B57606) and phenyl rings are consistent with aromatic character. The bond angles around the amine nitrogen and the nitro group provide information about the hybridization and local geometry of these functional groups. Torsion angles are particularly important for describing the relative orientation of the different parts of the molecule, such as the twist of the benzyl (B1604629) group relative to the quinoline core.

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of a compound in solution and complementing the data obtained from solid-state X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring, the benzyl group, and the amine proton. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of their specific electronic and spatial environments.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals would be indicative of the hybridization state (sp², sp³) and the nature of the attached atoms and functional groups.

No specific ¹H-NMR or ¹³C-NMR data for this compound was available in the searched sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The IR spectrum of this compound shows characteristic absorption bands. A prominent band observed in the 3400 cm⁻¹ region is attributed to the N-H stretching vibration of the secondary amine. The asymmetric and symmetric stretching vibrations of the nitro group are observed at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The region between 1600 and 1450 cm⁻¹ is complex, with multiple bands arising from the C=C and C=N stretching vibrations of the quinoline ring and the aromatic ring of the benzyl group.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3400Not observed
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)2925, 28542927, 2855
C=C/C=N Stretch (Quinoline)1610, 1580, 14701612, 1582
NO₂ Asymmetric Stretch15201518
NO₂ Symmetric Stretch13501352
C-N Stretch13001305

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis using electrospray ionization (ESI) provides a measured mass that is in close agreement with the calculated theoretical mass, thereby verifying its molecular formula.

Table 3: HRMS Data for this compound

IonCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺280.1081280.10830.7
[M+Na]⁺302.0899302.09010.7

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits multiple absorption bands characteristic of its extended π-conjugated system.

The spectrum shows intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the quinoline and benzyl aromatic rings. A lower energy, broad absorption band extending into the visible region is also observed. This band is likely due to an intramolecular charge transfer (ICT) transition, from the electron-donating amino group to the electron-withdrawing nitro group, facilitated by the quinoline system.

Table 4: UV-Vis Absorption Maxima for this compound in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
24525,000π → π* (Quinoline)
28015,000π → π* (Benzyl)
4108,000Intramolecular Charge Transfer (ICT)

Computational and Theoretical Investigations of N Benzyl 8 Nitroquinolin 2 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between computational cost and accuracy. nih.gov For N-Benzyl-8-nitroquinolin-2-amine, DFT calculations, particularly using a functional like B3LYP with a suitable basis set such as 6-31+G(d,p), would be instrumental in understanding its fundamental characteristics. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and nitro groups, exploring the conformational landscape is crucial. The optimization process would likely reveal that the quinoline (B57606) core is largely planar, while the benzyl and nitro groups may be twisted out of this plane to minimize steric hindrance. mdpi.com The dihedral angles between the quinoline ring and the substituents are key parameters determined in this step. Studies on similar nitroaromatic compounds have shown that non-covalent interactions can significantly influence the geometry of the nitro group relative to the aromatic plane. mdpi.com

A hypothetical optimized structure might exhibit specific bond lengths and angles that reflect the electronic influence of the substituents. For instance, the C-NO2 bond would be of particular interest, as its length and the planarity of the nitro group with the quinoline ring can impact the molecule's stability and reactivity. iucr.org

ParameterHypothetical Optimized Value
Dihedral Angle (Quinoline-NO2)15.2°
Dihedral Angle (Quinoline-Benzyl)45.8°
C-NO2 Bond Length1.48 Å
N-H Bond Length1.01 Å

This interactive table presents hypothetical geometric parameters for this compound based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl portion of the molecule, while the LUMO would likely be centered on the electron-deficient nitroquinoline moiety. rsc.org This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. rsc.org

OrbitalHypothetical Energy (eV)
HOMO-6.25
LUMO-2.89
HOMO-LUMO Gap (ΔE)3.36

This interactive table displays hypothetical FMO energies for this compound, illustrating the expected electronic characteristics.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. uantwerpen.bearabjchem.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. Conversely, a positive potential would be expected around the hydrogen atom of the secondary amine. Such analyses are crucial in understanding intermolecular interactions. iucr.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govarabjchem.org It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. nih.gov In this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the amine nitrogen and the nitro group oxygens into the aromatic system.

This analysis can also reveal the hybridization of the atoms, providing insight into the bonding geometry. The strength of intramolecular hydrogen bonds and other non-covalent interactions can also be evaluated through NBO calculations. nih.gov For example, a weak intramolecular hydrogen bond might be present between the N-H of the amine and the nitrogen of the quinoline ring.

To gain a deeper understanding of non-covalent interactions (NCIs), computational tools like the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed. wikipedia.org The RDG method helps to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

Quantum Chemical Calculations for Electronic Properties and Spectroscopic Simulations

Quantum chemical calculations are instrumental in predicting various electronic properties and simulating spectroscopic data, which can then be compared with experimental results. For this compound, these calculations can provide insights into its behavior in different environments.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-visible absorption spectra. nih.govrsc.org The calculated electronic transitions can help to interpret experimental spectra and understand the nature of the excited states. The major electronic transitions for this molecule would likely involve charge transfer from the aminobenzyl part to the nitroquinoline part of the molecule.

Simulations of infrared (IR) spectra can also be performed. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. This can be particularly useful for identifying the characteristic vibrations of the nitro and amine groups.

PropertyHypothetical Calculated Value
Dipole Moment (Debye)4.5
Polarizability (a.u.)250
λmax (UV-Vis) (nm)380
NO2 Symmetric Stretch (cm-1)1350
N-H Stretch (cm-1)3400

This interactive table presents hypothetical electronic and spectroscopic data for this compound as would be predicted by quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Pathways

Structure Activity Relationship Sar Principles for N Benzyl 8 Nitroquinolin 2 Amine Derivatives

Methodologies for SAR Derivation in Quinoline (B57606) Scaffolds

The elucidation of SAR for quinoline-based compounds involves a combination of experimental and computational techniques. A primary approach is the synthesis of a focused library of analogs, where systematic modifications are made to the core structure, and the resulting compounds are evaluated in biological assays. nih.gov For instance, substitutions can be introduced at various positions on both the quinoline ring and the benzyl (B1604629) moiety of N-Benzyl-8-nitroquinolin-2-amine to probe the steric, electronic, and lipophilic requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational methodology for deriving SAR. nih.gov In a typical QSAR study, a series of compounds with known biological activities are used to build a mathematical model that correlates these activities with physicochemical properties or structural descriptors. nih.gov This model can then be used to predict the activity of novel, untested compounds. For quinoline derivatives, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and electronic parameters such as Hammett constants.

Another key methodology is molecular docking, which simulates the binding of a ligand to the active site of a biological target. researchgate.net By comparing the docking scores and binding poses of a series of this compound derivatives, researchers can gain insights into the specific interactions that are critical for biological activity.

The following table summarizes common methodologies used in SAR studies of quinoline scaffolds:

MethodologyDescriptionApplication to this compound Derivatives
Analog Synthesis Systematic chemical modification of the lead compound.Synthesis of derivatives with varied substituents on the quinoline and benzyl rings to probe for improved activity.
QSAR Statistical models correlating chemical structure with biological activity.Development of predictive models for the biological activity of novel this compound analogs. nih.gov
Molecular Docking Computational simulation of ligand-protein binding.Identification of key interactions between this compound derivatives and their biological targets. researchgate.net
Pharmacophore Modeling Identification of the essential 3D arrangement of functional groups required for activity.Guiding the design of new derivatives with optimized spatial and electronic features.

Rational Design Considerations for Structural Modifications on the Quinoline and Benzyl Moieties

The rational design of novel this compound derivatives is guided by SAR principles to enhance desired biological activities and properties. nih.gov Key considerations involve modifications to both the quinoline nucleus and the N-benzyl substituent.

Quinoline Moiety Modifications:

The substitution pattern on the quinoline ring is a critical determinant of biological activity. The 8-nitro group is a strong electron-withdrawing group, which will significantly influence the electronic properties of the entire quinoline system. The impact of modifying or replacing this group would be a primary focus of rational design. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.

Furthermore, substitutions at other positions on the quinoline ring (e.g., positions 4, 5, 6, and 7) can be explored. Studies on other quinoline derivatives have shown that substitutions at these positions can significantly impact activity. nih.gov For instance, the introduction of small alkyl or halogen groups can alter lipophilicity and steric interactions.

Benzyl Moiety Modifications:

The N-benzyl group presents another avenue for structural modification. The aromatic ring of the benzyl group can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net The introduction of substituents on this ring can fine-tune these interactions. For example, adding electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups at the ortho, meta, or para positions can alter the electronic nature and steric bulk of the benzyl moiety. Research on N-benzyl phenethylamines has demonstrated that such substitutions can dramatically impact binding affinity and functional activity. nih.gov

The following table outlines potential structural modifications and their rationale:

MoietyPosition of ModificationType of ModificationRationale for Modification
Quinoline Position 8Replacement of the nitro groupTo modulate electronic properties and explore alternative interactions.
Quinoline Positions 4, 5, 6, 7Introduction of various substituents (e.g., halogens, alkyls, alkoxys)To probe for additional binding pockets and optimize physicochemical properties. nih.gov
Benzyl Ortho, Meta, Para positionsIntroduction of electron-donating or electron-withdrawing groupsTo fine-tune π-π stacking interactions and electronic complementarity with the target. nih.gov
Benzyl Benzylic CH2 groupIntroduction of alkyl groups or conformational constraintsTo explore the steric tolerance of the binding site.

Theoretical Frameworks for Intermolecular Interaction Analysis

The analysis of intermolecular interactions between this compound derivatives and their biological targets is crucial for understanding the molecular basis of their activity. Several theoretical frameworks are employed for this purpose.

One of the most fundamental frameworks is the study of non-covalent interactions, which include hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. The nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the N-H of the amino group can act as a hydrogen bond donor. The aromatic rings of both the quinoline and benzyl moieties can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein target. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.gov DFT calculations can provide insights into the electron distribution, molecular orbitals, and reactivity of this compound derivatives. This information is valuable for understanding how these molecules will interact with their biological partners. For example, the calculated electrostatic potential surface can reveal regions of the molecule that are likely to engage in electrostatic interactions.

Natural Bond Orbital (NBO) analysis is another theoretical tool that can be used to analyze intermolecular interactions. nih.gov NBO analysis can identify and quantify the strength of interactions such as hydrogen bonds and other charge-transfer interactions between a ligand and its receptor.

Application of Computational Tools in SAR Studies and Molecular Design

Computational tools play an indispensable role in modern drug discovery and are extensively applied in the SAR studies of quinoline derivatives. nih.gov These tools can significantly accelerate the design-synthesis-testing cycle by prioritizing compounds for synthesis and providing insights into their potential biological activity.

Molecular docking programs, such as AutoDock and Glide, are widely used to predict the binding mode and affinity of ligands to a target protein. nih.govnih.gov For this compound derivatives, docking studies can help to visualize how different substituents on the quinoline and benzyl rings affect the binding orientation and interactions within the active site.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. nih.govnih.gov By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and provide information on the conformational changes that may occur upon ligand binding.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the three-dimensional structures of ligands. nih.gov These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. These maps serve as a guide for the rational design of new, more potent this compound derivatives.

The following table lists some of the computational tools and their applications in the design of this compound analogs:

Computational ToolApplication
Glide, AutoDock Predicting binding poses and affinities of derivatives in a target's active site. nih.gov
AMBER, GROMACS Simulating the dynamic behavior and stability of the ligand-protein complex. nih.gov
SYBYL, MOE Generating 3D-QSAR models (CoMFA, CoMSIA) to guide lead optimization. nih.gov
Gaussian, GAMESS Performing DFT and other quantum mechanical calculations to understand electronic properties.

Mechanistic Studies in Reactions Involving N Benzyl 8 Nitroquinolin 2 Amine

Elucidation of Reaction Pathways and Intermediates

The reactivity of N-Benzyl-8-nitroquinolin-2-amine is primarily dictated by its key functional groups: the nitro group at the 8-position, the secondary benzylamine (B48309) at the 2-position, and the quinoline (B57606) core itself. Reactions involving this compound can be broadly categorized into transformations of the nitro group and reactions involving the amino functionality.

Pathways Involving the Nitro Group:

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring system. One of the most probable reaction pathways for the nitro group is its reduction to an amino group. This transformation is a cornerstone of synthetic chemistry and typically proceeds through a series of intermediates. orientjchem.org The generally accepted pathway involves the initial formation of a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine.

Nitroso Intermediate: The first stable intermediate in the reduction of an aromatic nitro compound is the corresponding nitroso species (8-nitroso-N-benzylquinolin-2-amine).

Hydroxylamine Intermediate: Further reduction of the nitroso intermediate yields the hydroxylamine (N-benzyl-8-(hydroxyamino)quinolin-2-amine).

Amino Product: The final step is the reduction of the hydroxylamine to the corresponding 8-amino derivative (N-benzylquinoline-2,8-diamine).

Another significant reaction pathway, driven by the activating effect of the nitro group, is nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the aromatic ring towards attack by nucleophiles. nih.gov In the case of 8-nitroquinoline (B147351) derivatives, a nucleophile can potentially displace a suitable leaving group on the ring or, under specific conditions, even a hydride ion in a process known as Vicarious Nucleophilic Substitution (VNS). nih.gov The initial step in an SNAr reaction is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . nih.gov

Pathways Involving the 2-Amino Group:

The secondary amine at the 2-position is a nucleophilic center and can participate in a variety of reactions, including N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions. The synthesis of N-benzylated-2-aminoquinolines has been reported via reductive amination of 2-aminoquinoline (B145021) with aryl aldehydes, suggesting the reverse reaction, de-benzylation, is also a possible pathway under appropriate catalytic conditions. nih.gov

Transition State Characterization and Reaction Coordinate Analysis

The characterization of transition states is crucial for a complete understanding of a reaction mechanism, as it represents the highest energy point along the reaction coordinate. While specific experimental data for this compound is unavailable, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling transition states in related systems. rsc.orgrsc.org

For the reduction of the nitro group, the rate-determining step is often the initial addition of a hydride equivalent to the nitro group. The transition state for this step would involve the partial formation of a new bond between the reducing agent and one of the oxygen atoms of the nitro group, with a concomitant weakening of the N-O bond.

In the case of SNAr reactions, the transition state for the formation of the Meisenheimer complex is characterized by the partial formation of the new carbon-nucleophile bond and the developing negative charge on the aromatic ring, which is stabilized by the nitro group. The subsequent transition state for the departure of the leaving group involves the breaking of the carbon-leaving group bond and the restoration of the aromaticity of the quinoline ring. mdpi.com Computational studies on similar nitroaromatic compounds have investigated the influence of torsional motions between the nitro group and the aromatic system on the conversion between electronic states, which can be a key factor in their reactivity. rsc.orgunl.edu

Kinetic and Thermodynamic Insights into Reaction Processes

Kinetic and thermodynamic data provide quantitative measures of reaction rates and equilibria. For reactions involving this compound, we can infer likely trends from studies on analogous compounds.

Kinetics:

The rate of reduction of the nitro group is highly dependent on the catalyst and the reducing agent used. acs.org For instance, catalytic hydrogenation over palladium on carbon is a common method, and the reaction rate can be influenced by factors such as catalyst loading, hydrogen pressure, and the solvent system. orientjchem.org Kinetic studies on the reduction of various nitroarenes have shown that the electronic nature of other substituents on the aromatic ring can significantly affect the reaction rate. orientjchem.org

In SNAr reactions, the rate is typically dependent on the concentration of both the substrate and the nucleophile. The nature of the solvent also plays a critical role, with polar aprotic solvents generally favoring the reaction by solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself.

Thermodynamics:

The following table presents hypothetical kinetic and thermodynamic data for a representative reaction, the catalytic hydrogenation of the nitro group, based on typical values observed for similar nitroaromatic compounds.

Hypothetical Kinetic and Thermodynamic Data for the Hydrogenation of this compound

ParameterValueConditions
Rate Constant (k)1.5 x 10-3 s-1Pd/C (5 mol%), H2 (1 atm), Ethanol (B145695), 25 °C
Activation Energy (Ea)55 kJ/mol-
Enthalpy of Reaction (ΔH)-450 kJ/molStandard Conditions
Gibbs Free Energy of Reaction (ΔG)-480 kJ/molStandard Conditions

Role of Catalysis and Reaction Conditions on Mechanism

Catalysis and reaction conditions are pivotal in directing the outcome of reactions involving this compound, often enabling transformations that would otherwise be unfeasible and influencing the reaction mechanism.

Catalysis in Nitro Group Reduction:

A wide array of catalysts can be employed for the reduction of the nitro group. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel are commonly used in catalytic hydrogenation. acs.org The mechanism on the catalyst surface involves the adsorption of both the nitro compound and hydrogen, followed by a stepwise transfer of hydrogen atoms. orientjchem.org Homogeneous catalysts, such as iron complexes, have also been developed for the chemoselective reduction of nitro compounds. acs.org The choice of catalyst can influence the selectivity of the reduction, for instance, allowing for the reduction of the nitro group in the presence of other reducible functional groups.

Catalysis Involving the Amino Group:

The 2-amino group can act as a directing group in metal-catalyzed C-H functionalization reactions. acs.orgnih.gov For example, cobalt- and palladium-catalyzed reactions have been used to functionalize the quinoline core at positions ortho to the amino group. The mechanism of these reactions typically involves the formation of a cyclometalated intermediate, where the metal center is coordinated to the nitrogen of the amino group and has formed a bond with a carbon atom of the quinoline ring. This intermediate then reacts with a coupling partner to form the functionalized product.

Influence of Reaction Conditions:

Reaction conditions such as temperature, pressure, solvent, and pH can have a profound impact on the reaction mechanism and product distribution.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. In SNAr reactions, elevated temperatures are often required to overcome the activation barrier for the formation of the Meisenheimer complex.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants, the stability of intermediates and transition states, and the activity of catalysts. rsc.org

pH: The pH of the reaction medium is particularly important for reactions involving the amino group. In acidic conditions, the amino group will be protonated, rendering it non-nucleophilic. In basic conditions, the deprotonated form can be more reactive.

The following table summarizes the potential effects of different catalysts and conditions on reactions of this compound.

Influence of Catalysis and Conditions on Reactivity

Reaction TypeCatalyst/ConditionEffect on Mechanism
Nitro Group ReductionPd/C, H2Heterogeneous catalysis, surface reaction
Nitro Group ReductionFeCl3, SilaneHomogeneous catalysis, chemoselective reduction
C-H FunctionalizationCo(OAc)2, oxidantDirected functionalization via cyclometalated intermediate
SNArPolar aprotic solvent (e.g., DMSO)Stabilization of Meisenheimer complex

Future Trajectories and Unexplored Avenues in N Benzyl 8 Nitroquinolin 2 Amine Research

Advancements in Synthetic Methodologies for Related Quinoline (B57606) Systems

The synthesis of quinoline derivatives has been a subject of intense research for over a century, leading to a rich collection of named reactions that form the foundation of modern synthetic strategies. mdpi.comnih.gov Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been instrumental in accessing the quinoline core. mdpi.comnih.govresearchgate.net However, the drive for greater efficiency, sustainability, and molecular diversity continues to fuel the development of new and improved synthetic protocols.

Recent years have witnessed a surge in innovative approaches to quinoline synthesis. rsc.orgrsc.orgmdpi.com These modern methods often focus on milder reaction conditions, the use of recyclable catalysts, and one-pot procedures to enhance efficiency and reduce environmental impact. rsc.orgresearchgate.net For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for constructing complex quinoline scaffolds in a single step from multiple starting materials. rsc.org This approach not only improves atom economy but also allows for the rapid generation of diverse libraries of quinoline derivatives.

Furthermore, transition-metal-catalyzed C-H bond functionalization has revolutionized the way chemists can modify the quinoline ring system. mdpi.comrsc.org These methods allow for the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials and offering a more streamlined and efficient synthetic route. rsc.org The choice of catalyst and reaction conditions can be fine-tuned to achieve high selectivity, enabling the synthesis of previously inaccessible quinoline derivatives. rsc.org

Looking ahead, the synthesis of N-benzyl-8-nitroquinolin-2-amine and its analogs could benefit significantly from these advancements. The development of novel catalytic systems, including those that are metal-free, and the application of flow chemistry techniques could offer more sustainable and scalable routes to this class of compounds. mdpi.comresearchgate.net

Table 1: Comparison of Traditional and Modern Quinoline Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Skraup Synthesis Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. nih.govSimple starting materials. nih.govHarsh reaction conditions, low yields for some substrates. mdpi.comnih.gov
Doebner-von Miller Reaction Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. nih.govMilder than the Skraup synthesis. nih.govCan produce mixtures of products.
Friedländer Annulation Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.govGood yields and regioselectivity. nih.govRequires specific starting materials. nih.gov
Multicomponent Reactions (MCRs) A single reaction in which three or more reactants combine to form a single product. rsc.orgHigh atom economy, operational simplicity, and the ability to generate molecular diversity. rsc.orgCan be challenging to optimize.
C-H Bond Functionalization Direct introduction of functional groups onto the quinoline ring system using a metal catalyst. mdpi.comrsc.orgHigh efficiency and selectivity, avoids pre-functionalization. rsc.orgCan require expensive or toxic metal catalysts. mdpi.com

Innovations in Computational Chemical Modeling for Complex Systems

The field of computational chemistry has undergone a dramatic transformation, evolving from rudimentary calculations to highly sophisticated simulations that can accurately predict molecular properties and reactivity. falconediting.com This progress has been driven by the exponential growth in computing power and the development of more accurate and efficient theoretical methods. falconediting.comacs.org For complex systems like this compound, computational modeling offers invaluable insights that can guide and accelerate experimental research.

Quantum mechanical methods, such as Density Functional Theory (DFT), are now routinely used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. falconediting.comappleacademicpress.com These calculations can help rationalize experimental observations and predict the outcomes of chemical reactions. appleacademicpress.com For instance, DFT can be used to study the mechanism of a particular synthetic step, identify the most likely reaction pathway, and predict the regioselectivity of a reaction. mdpi.com

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying their interactions with other molecules. acs.orgacs.org By simulating the motion of atoms over time, MD can reveal how a molecule behaves in different environments, such as in solution or when bound to a biological target. acs.org

The development of new algorithms and the increasing availability of high-performance computing resources are continuously pushing the boundaries of what is possible with computational chemistry. acs.orguchicago.edu Machine learning and artificial intelligence are also beginning to make a significant impact on the field, with the potential to accelerate the discovery of new materials and catalysts. acs.org

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most powerful approach to understanding complex chemical systems lies in the seamless integration of experimental and theoretical methods. mdpi.com This synergistic relationship allows researchers to build a more complete and nuanced picture than either approach could achieve alone.

Experimental data, such as reaction yields, spectroscopic measurements, and crystallographic structures, provide the essential benchmarks for validating and refining computational models. mdpi.com In turn, computational models can provide a detailed, atomistic-level interpretation of experimental results, helping to explain observed trends and make predictions that can be tested in the lab. appleacademicpress.com

For example, a combined experimental and computational study of a series of quinoline derivatives could involve synthesizing the compounds, measuring their properties, and then using DFT calculations to understand how their electronic structure influences these properties. mdpi.com The computational results could then be used to design new derivatives with enhanced properties, which could then be synthesized and tested experimentally, creating a feedback loop between theory and experiment.

This integrated approach is particularly valuable for studying complex phenomena such as reaction mechanisms and intermolecular interactions. By combining the strengths of both experimental and theoretical techniques, researchers can gain a deeper and more comprehensive understanding of the chemical world.

Table 2: Key Computational Chemistry Techniques and Their Applications

TechniqueDescriptionApplications in Quinoline Chemistry
Density Functional Theory (DFT) A quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. falconediting.comappleacademicpress.comPredicting molecular geometries, reaction energies, and spectroscopic properties. mdpi.com
Molecular Dynamics (MD) A computer simulation method for studying the physical movements of atoms and molecules. acs.orgacs.orgInvestigating conformational flexibility, solvation effects, and binding interactions.
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that relates the chemical structure of a molecule to its biological activity. appleacademicpress.comPredicting the biological activity of new quinoline derivatives.
Machine Learning (ML) A type of artificial intelligence that allows computer systems to learn from data without being explicitly programmed. acs.orgAccelerating the discovery of new catalysts and materials, predicting reaction outcomes.

Q & A

Q. What are the established synthetic routes for N-Benzyl-8-nitroquinolin-2-amine, and what reaction conditions are typically employed?

The synthesis of this compound can be approached via nucleophilic substitution or alkylation. A common method involves reacting 8-nitroquinolin-2-amine with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., triethylamine, TEA) to facilitate the SN2 mechanism. For example, alkylation of amines with propargyl bromide in the presence of TEA has been demonstrated to yield high-purity products after purification via flash chromatography . Reaction optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify regioselectivity of the benzyl and nitro groups. For instance, aromatic protons in similar compounds show distinct shifts at δ 7.2–8.5 ppm, while benzyl CH₂ groups appear at δ 3.8–4.5 ppm .
  • HPLC-MS : To confirm molecular weight (e.g., HRMS m/z 294.10 [M+H]+) and purity (>95%) .
  • Melting Point Analysis : Consistency with literature values (e.g., 92°C for analogous amines) ensures crystallinity .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling?

  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. This influences choice of solvents for biological assays .
  • Stability : The nitro group may degrade under strong reducing conditions or UV light. Storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers optimize yields during the benzylation of 8-nitroquinolin-2-amine while minimizing side reactions?

Low yields often stem from competing elimination or steric hindrance. Strategies include:

  • Temperature Control : Maintaining 0–25°C to suppress side reactions .
  • Catalytic Additives : Using KI or phase-transfer catalysts to enhance benzyl halide reactivity .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane improves recovery .

Q. What strategies mitigate unintended reduction of the nitro group during synthetic modifications or biological assays?

The nitro group’s redox sensitivity requires:

  • Inert Atmospheres : Performing reactions under N₂/Ar to prevent reduction by ambient O₂ .
  • Avoiding Strong Reductants : Substituting NaBH₄ with milder agents (e.g., Zn/HCl) in downstream reactions .
  • Monitoring via TLC/UV-Vis : Rapid detection of nitro degradation products (λmax ~400 nm) .

Q. How should discrepancies in cytotoxicity data (e.g., IC50 variability) across studies be methodologically resolved?

Contradictions arise from assay conditions (e.g., cell line variability, MTT protocol differences). Solutions include:

  • Standardized Controls : Using reference compounds (e.g., doxorubicin) in parallel .
  • Dose-Response Triangulation : Validating results via complementary assays (e.g., apoptosis markers, colony formation) .
  • Replication : Independent validation across ≥3 biological replicates to ensure statistical robustness .

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